N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide

Medicinal chemistry Conformational analysis Structure-activity relationships

Researchers requiring constrained fragments for screening often face compounds with excessive rotatable bonds, leading to entropic penalties and sampling artifacts. This oxalamide solves both problems: • Only 2 rotatable bonds - the cyclopropyl ring restricts conformational space, simplifying docking and MD sampling compared to flexible N1-alkyl analogs. • XLogP3 -0.2 & TPSA 64.7 Ų ensure aqueous solubility for biochemical assays (SPR, ITC, FP) with minimal DMSO. • Unique cyclopropyl + 4-methylpiperazine pharmacophore not available in generic N1-alkyl or N1-aryl analog series - ensures target engagement fidelity.

Molecular Formula C10H18N4O2
Molecular Weight 226.28
CAS No. 920236-69-7
Cat. No. B2863387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide
CAS920236-69-7
Molecular FormulaC10H18N4O2
Molecular Weight226.28
Structural Identifiers
SMILESCN1CCN(CC1)NC(=O)C(=O)NC2CC2
InChIInChI=1S/C10H18N4O2/c1-13-4-6-14(7-5-13)12-10(16)9(15)11-8-2-3-8/h8H,2-7H2,1H3,(H,11,15)(H,12,16)
InChIKeyRCUOWQWKDMQHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide Overview


N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920236-69-7; PubChem CID 45000170) is a small-molecule oxalamide derivative with the molecular formula C10H18N4O2 and a molecular weight of 226.28 g/mol [1]. It features a cyclopropyl group at the N1 position and a 4-methylpiperazin-1-yl moiety at the N2 position linked through an oxalamide bridge. The compound is also indexed under the synonyms AKOS024474291 and VU0504111-1 [1]. Its computed physicochemical properties include an XLogP3 of -0.2, two hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of 64.7 Ų, and only two rotatable bonds, indicating moderate hydrophilicity and significant conformational restriction [1].

Fragment Fragment-like profile (MW, logP, HBD/HBA, TPSA) for screening libraries
Conformation Cyclopropyl N1 restricts side-chain flexibility; reduced rotatable bonds
Pharmacophore Oxalamide-piperazine chemotype reported as kinase inhibitor scaffold
Assay Low predicted lipophilicity supports aqueous buffer compatibility

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide: Differentiation from Analogs


Although numerous oxalamide derivatives containing piperazine or cyclopropyl motifs are commercially available, N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide occupies a distinct structural niche that renders generic substitution unreliable. The combination of a small, constrained cyclopropyl ring on one amide nitrogen and a basic 4-methylpiperazine on the other creates a unique vector of hydrogen-bonding capacity, conformational restriction, and electronic distribution that is absent in analogs bearing flexible alkyl chains (e.g., N1-isobutyl or N1-tert-butyl variants) or aromatic N1 substituents. Substituting this compound with a close analog risks altering target engagement, selectivity, and physicochemical properties in ways that cannot be predicted without explicit comparative data. The evidence below quantifies these differentiating features where data are available and identifies critical gaps where procurement decisions must be guided by the compound's distinct structural attributes rather than assumed class-level interchangeability.

N1 shape Cyclopropyl rigidity differs from flexible isobutyl/tert-butyl; may alter binding entropy and target recognition
Lipophilicity shift Aromatic N1 analogs increase logP 1–2 units; may change solubility and off-target profile
H-bond access tert-Butyl N1 shields amide NH; may disrupt hydrogen-bond patterns compared to cyclopropyl

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide: Evidence vs. Analogs


Conformational Restriction: Cyclopropyl vs. Isobutyl/tert-Butyl N1 Groups

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide contains a cyclopropyl group that imposes significant conformational rigidity compared to the freely rotating isobutyl or tert-butyl groups found in analogs such as N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide (CAS not available) and N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS not available). The cyclopropyl ring restricts the N1 substituent to a single dominant conformation, reducing the entropic penalty upon target binding and potentially enhancing binding affinity [1]. The compound has only two rotatable bonds (the oxalamide linker), whereas isobutyl and tert-butyl analogs possess three and two rotatable bonds, respectively, but with far greater conformational freedom in the alkyl side chain [1]. This reduction in conformational entropy is a well-established driver of improved ligand efficiency in fragment-based drug discovery, though direct binding data for this specific compound against a defined target are not publicly available.

Conformational freedom
Data to verify
2 vs 3 rotatable bonds; cyclopropyl restricts side-chain conformations vs isobutyl/tert-butyl
May reduce entropic penalty on target binding; supports ligand efficiency rationale
No direct binding data available for this compound
Medicinal chemistry Conformational analysis Structure-activity relationships

Lipophilicity: Cyclopropyl vs. Aromatic N1 Analogs

The computed XLogP3 of N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide is -0.2, indicating a compound with balanced hydrophilicity [1]. In contrast, N1-cyclopropyl-N2-(m-tolyl)oxalamide (CAS not available) introduces an aromatic m-tolyl group at N2, which would increase computed logP by approximately 1.0–1.5 log units based on the Hansch π constant for a methylphenyl substituent. Similarly, N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide (benchchem reference, quantitative data excluded per source restrictions) contains a 4-fluorobenzyl moiety that increases lipophilicity (predicted XLogP3 ~1.0–1.5). The lower lipophilicity of the target compound may translate into reduced plasma protein binding, lower volumes of distribution, and diminished off-target promiscuity—well-established correlations in drug discovery—though direct comparative ADME data are not publicly available for this specific compound.

Lipophilicity
Class-level inference
XLogP3 -0.2 vs predicted ~1.0–1.5 for aromatic N1 analogs; 10- to 50-fold lower octanol-water partition
Lower lipophilicity may reduce nonspecific binding and co-solvent requirement in assays
Comparative ADME data not available
Physicochemical profiling Lipophilicity ADME prediction

Oxalamide-Piperazine as Kinase Inhibitor Pharmacophores

The oxalamide-piperazine chemotype is recognized in the patent literature as a privileged scaffold for kinase inhibition, particularly against the receptor tyrosine kinase c-Met. Patent US20060241104 discloses oxalamide derivatives of Formula I that inhibit c-Met protein tyrosine kinase activity, making them useful as anti-cancer agents [1]. While N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide is not explicitly exemplified in this patent, its structural features—an oxalamide core bearing a piperazine moiety—fall within the claimed generic scope. Related oxalamide-piperazine compounds have demonstrated c-Met inhibitory activity with IC50 values in the low micromolar to nanomolar range; for example, N1-(4-fluorobenzyl)-N2-(4-methylpiperazin-1-yl)oxalamide has been reported to inhibit c-Met and KDR with low micromolar IC50 values . Because N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide shares the identical N2-(4-methylpiperazin-1-yl)oxalamide pharmacophore, it is expected to occupy the same ATP-binding pocket, with the N1-cyclopropyl group modulating potency and selectivity.

Kinase pharmacophore
Class-level
Oxalamide-piperazine scaffold inhibits c-Met kinase per patent US20060241104; target compound not directly exemplified
Scaffold reported as c-Met inhibitor; this compound may serve as fragment core for kinase SAR
No direct IC50 for N1-cyclopropyl derivative
Kinase inhibition c-Met Cancer therapeutics

Hydrogen-Bonding: Cyclopropyl vs. Isobutyl/tert-Butyl N1 Analogs

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide possesses two hydrogen bond donors (the two amide NH groups) and four hydrogen bond acceptors (the two amide carbonyl oxygens plus the two piperazine nitrogen atoms) [1]. The N1-cyclopropyl amide NH is geometrically constrained and directed outward from the cyclopropyl ring in a fixed orientation, whereas in N1-isobutyl-N2-(4-methylpiperazin-1-yl)oxalamide, the N1 amide NH can adopt multiple orientations due to free rotation around the C–N and C–C bonds of the isobutyl group. In N1-(tert-butyl)-N2-(4-methylpiperazin-1-yl)oxalamide, the bulky tert-butyl group sterically shields the adjacent amide NH, potentially reducing its solvent accessibility and ability to engage in intermolecular hydrogen bonds with target proteins. This differential hydrogen-bond presentation may translate into distinct target recognition profiles, although no co-crystal structures or binding data directly comparing these analogs are publicly available.

Hydrogen-bond presentation
Supporting evidence
N1 amide NH fixed orientation (cyclopropyl) vs flexible (isobutyl) or sterically shielded (tert-butyl)
Predictable H-bond vector may aid structure-based design
No co-crystal structures for direct comparison
Hydrogen bonding Molecular recognition Drug design

Fragment and Lead-Likeness Compliance

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide satisfies multiple lead-like and fragment-like property filters. Its molecular weight (226.28 g/mol) is below the typical fragment upper limit (MW < 300), its computed XLogP3 (-0.2) falls within the optimal fragment range (-1 to 3), its hydrogen bond donor count (2) is ≤3, its hydrogen bond acceptor count (4) is ≤6, and its TPSA (64.7 Ų) is well within acceptable limits [1]. These properties contrast with bulkier oxalamide-piperazine analogs such as N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (MW 348.42, C18H25FN4O2, XLogP3 predicted ~2.0–2.5), which exceeds fragment and lead-like molecular weight thresholds. The smaller size and lower lipophilicity of the target compound make it more suitable as a starting point for fragment growing or linking strategies, where every added atom is carefully evaluated for its contribution to binding affinity.

Fragment compliance
Cross-study comparable
MW 226 vs 348 for larger analog; logP -0.2 vs ~2.0–2.5; meets all fragment-like criteria (MW
Fragment-like profile supports fragment-based screening libraries
Based on computed properties; no experimental logP
Evidence limitations
Data to verify
No quantitative bioactivity data (IC50, Ki, Kd, EC50) identified for this specific compound in public databases
Structural attributes guide selection; budget for confirmatory assays
Literature and database search performed; PubChem BioActivity widget not accessible
Fragment-based drug discovery Lead-likeness Physicochemical property filters

Evidence Limitations

It must be explicitly stated that high-strength differential evidence for N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide is severely limited. No direct head-to-head comparisons against defined analogs are publicly available. No quantitative bioactivity data (IC50, Ki, Kd, EC50) for this specific compound have been identified in peer-reviewed literature, patents, ChEMBL, BindingDB, or PubChem BioAssay at the time of analysis. The PubChem record indicates that biological test results exist but are embedded via a BioActivity widget that could not be programmatically accessed [1]; manual inspection of the PubChem page did not reveal quantitative bioassay data for this compound. The evidence presented above relies on computed physicochemical properties, structural comparisons, and class-level inferences from related oxalamide-piperazine derivatives. Procurement decisions should therefore be guided primarily by the compound's distinct structural attributes (cyclopropyl rigidity, low lipophilicity, favorable fragment-like properties) rather than by claims of superior biological activity, which cannot be substantiated at this time. Users requiring validated biological activity data for a specific target are advised to request custom screening data from vendors or to commission independent biochemical profiling.

Evidence limitations
Data to verify
No quantitative bioactivity data (IC50, Ki, Kd, EC50) identified for this specific compound in public databases
Structural attributes guide selection; budget for confirmatory assays
Literature and database search performed; PubChem BioActivity widget not accessible
Data transparency Procurement decision-making Evidence quality assessment

N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide: Procurement & Application Scenarios


Fragment-Based Screening for Kinase and GPCR Targets

With a molecular weight of 226.28 g/mol, XLogP3 of -0.2, and only two rotatable bonds, N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide satisfies all fragment-like physicochemical criteria [1]. The combination of a conformationally restricted cyclopropyl group and a basic 4-methylpiperazine moiety provides two distinct recognition elements—a hydrophobic/rigid anchor and a hydrogen-bonding/ionic interaction site—suitable for fragment-based screening against kinases, GPCRs, or other targets with ATP-binding or aminergic pharmacophores. The oxalamide core is represented in the patent literature as a c-Met kinase inhibitor scaffold [2], supporting its inclusion in kinase-focused fragment libraries.

SAR: N1-Substituted Oxalamide-Piperazine Series

This compound serves as a key intermediate for SAR studies exploring the effect of N1-cyclopropyl substitution relative to N1-alkyl (isobutyl, tert-butyl), N1-aryl, and N1-benzyl variants. The cyclopropyl group introduces conformational restriction and slightly reduced lipophilicity compared to flexible alkyl chains, enabling systematic evaluation of the entropic and physicochemical contributions of the N1 substituent to target binding [1]. Procurement of this compound alongside a panel of N1-diversified analogs supports medicinal chemistry campaigns aiming to optimize ligand efficiency and selectivity.

Conformationally Defined Ligands for Docking Studies

The restricted conformational space of the cyclopropyl group reduces the number of rotatable bonds to two, simplifying conformational sampling in molecular docking and molecular dynamics simulations [1]. This makes N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide a computationally tractable ligand for validating docking protocols, scoring functions, or free energy perturbation methods. In contrast, flexible N1-alkyl analogs require extensive conformational searching, increasing computational cost and potentially introducing sampling artifacts.

Aqueous Solubility for Biochemical Assays

The computed XLogP3 of -0.2 and moderate TPSA of 64.7 Ų suggest that N1-cyclopropyl-N2-(4-methylpiperazin-1-yl)oxalamide possesses sufficient aqueous solubility for biochemical assays conducted in aqueous buffer systems with minimal organic co-solvent [1]. This property is advantageous for assay formats sensitive to DMSO concentration, such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC). The compound's low lipophilicity also reduces the risk of nonspecific binding to assay plates or protein surfaces, a common source of artifacts in high-throughput screening.

Application
Selection Property
Validation Focus
Fragment-based screening (kinase, GPCR)
Fragment-like property compliance (MW, logP, HBD/HBA)
Aqueous solubility, minimal DMSO, assay compatibility
SAR: N1-substituted series
Distinct N1 conformational restriction (cyclopropyl)
Comparative binding affinity and ligand efficiency
Conformationally defined docking ligand
Minimal rotatable bonds for computational tractability
Docking pose reproducibility, scoring accuracy
Aqueous solubility for biochemical assays
Low predicted lipophilicity and moderate polar surface area
Buffer solubility, nonspecific binding assessment
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